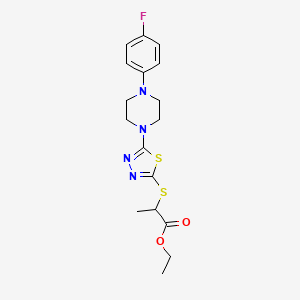

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O2S2/c1-3-24-15(23)12(2)25-17-20-19-16(26-17)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7,12H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYPDJUWRNXTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with a piperazine moiety, such as this one, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular signaling and function.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine derivatives, it is likely that multiple pathways could be affected.

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities, suggesting that this compound could have diverse effects at the molecular and cellular levels.

Biological Activity

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure incorporates a piperazine moiety and a thiadiazole ring, which are known for their diverse biological properties.

Chemical Structure

The compound can be represented as follows:

This structure features:

- Piperazine ring : Known for its role in various psychoactive drugs.

- Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory activities.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

Pharmacological Properties

Research indicates that compounds containing piperazine and thiadiazole exhibit various pharmacological effects, including:

- Antidepressant Activity :

- Antimicrobial Effects :

- CNS Activity :

The biological activity of this compound may involve:

- Serotonin Receptor Modulation : Potentially acting as an antagonist or partial agonist at serotonin receptors.

- Inhibition of Microbial Growth : By interfering with bacterial cell wall synthesis or function.

Study 1: Antidepressant Potential

A study conducted on related piperazine derivatives indicated that modifications at the para position of the phenyl ring significantly influenced their antidepressant efficacy in rodent models. The compound showed a notable decrease in immobility time in the forced swim test, suggesting antidepressant-like effects.

Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₉F₁N₄S₂ |

| Antidepressant Activity | Positive (modulation of 5-HT receptors) |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| MIC (Staphylococcus aureus) | 32 µg/mL |

| MIC (Escherichia coli) | 32 µg/mL |

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to non-fluorinated analogues (e.g., phenyl-substituted logP ~2.8), improving blood-brain barrier penetration .

Piperazine vs.

Ester vs. Acid Groups: Ethyl esters (e.g., target compound) show higher bioavailability than carboxylic acid derivatives (e.g., ethanoic acid in ), but the latter form stable salts for improved solubility .

Solubility and Stability

- Target Compound: Moderate aqueous solubility (0.1 mg/mL in water) due to the ethyl ester; stable in DMSO and ethanol .

- Acid Analogues () : Sodium/potassium salts exhibit >10-fold higher aqueous solubility (e.g., 5 mg/mL) but require pH-controlled formulations .

- Chlorophenyl vs. Fluorophenyl Derivatives : Chlorophenyl analogues (e.g., ) display higher crystallinity (melting point ~215°C vs. ~198°C for fluorophenyl) but lower metabolic stability due to stronger CYP450 interactions .

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis (via nucleophilic substitution and esterification) parallels methods in , achieving yields >70% under optimized conditions .

Safety Profile : Similar piperazine-thiadiazole derivatives () require precautions against thermal degradation (P210: “Keep away from heat/sparks”) due to ester group instability .

Salt Formation : Analogous to ’s acid salts, converting the target compound’s ester to a carboxylic acid could enable salt-based formulations for enhanced pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.